[4-chloro-2-[(E)-hydroxyiminomethyl]phenyl] 4-methylbenzenesulfonate
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Overview
Description
[4-chloro-2-[(E)-hydroxyiminomethyl]phenyl] 4-methylbenzenesulfonate: is a chemical compound that features a combination of a chlorinated aromatic ring, a hydroxyimino group, and a sulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-chloro-2-[(E)-hydroxyiminomethyl]phenyl] 4-methylbenzenesulfonate typically involves the following steps:
Formation of the Hydroxyimino Group: The starting material, 4-chloro-2-formylphenol, undergoes a reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the hydroxyimino group.
Sulfonation: The resulting compound is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine to form the sulfonate ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyimino group can undergo oxidation to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine.
Substitution: The chlorine atom on the aromatic ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 4-chloro-2-nitrophenyl 4-methylbenzenesulfonate.
Reduction: Formation of 4-chloro-2-aminophenyl 4-methylbenzenesulfonate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology and Medicine:
- Potential use in the design of new pharmaceuticals due to its unique structural features.
- Investigated for its biological activity and potential therapeutic applications.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of [4-chloro-2-[(E)-hydroxyiminomethyl]phenyl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially affecting their function. The sulfonate ester group can also interact with various enzymes and proteins, influencing their activity.
Comparison with Similar Compounds
- 4-chloro-2-nitrophenyl 4-methylbenzenesulfonate
- 4-chloro-2-aminophenyl 4-methylbenzenesulfonate
- 4-chloro-2-hydroxyphenyl 4-methylbenzenesulfonate
Uniqueness:
- The presence of the hydroxyimino group distinguishes it from other similar compounds, providing unique reactivity and potential applications.
- The combination of the chlorinated aromatic ring and the sulfonate ester group offers distinct chemical properties that can be exploited in various fields.
Properties
IUPAC Name |
[4-chloro-2-[(E)-hydroxyiminomethyl]phenyl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-10-2-5-13(6-3-10)21(18,19)20-14-7-4-12(15)8-11(14)9-16-17/h2-9,17H,1H3/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPHCMOBPMUDKM-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Cl)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Cl)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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